Cyclopropyl Enables High Pim-1 and Pim-2 Affinity
The target compound, referred to as ‘Cyclopropane 29’ in the lead‑optimization campaign, achieved Ki values of 0.55 nM against Pim‑1 and 0.28 nM against Pim‑2 [1]. In contrast, the matched methyl‑thiadiazole analog (compound 1 in the corresponding paper) displayed >100‑fold weaker enzymatic affinity (Ki > 50 nM for both isoforms), demonstrating that the cyclopropyl group is indispensable for sub‑nanomolar Pim engagement.
| Evidence Dimension | Pim‑1 and Pim‑2 enzymatic inhibition constant (Ki) |
|---|---|
| Target Compound Data | Pim‑1 Ki = 0.55 nM; Pim‑2 Ki = 0.28 nM |
| Comparator Or Baseline | Methyl‑thiadiazole analog (compound 1); Pim‑1 Ki > 50 nM, Pim‑2 Ki > 50 nM |
| Quantified Difference | > 100‑fold improvement for both isoforms |
| Conditions | Recombinant human Pim‑1 and Pim‑2 kinase assays, ATP concentration approximating Km |
Why This Matters
Procurement of the cyclopropyl-substituted compound is essential for any study requiring full target engagement at low nanomolar concentrations; the methyl analog cannot achieve comparable occupancy and will generate misleading structure‑activity conclusions.
- [1] Claire L. M. Jackson, Thomas Nixey, Jeff Winston, Nadia Guerrero, Christine Sastri, Jimmy Laszlo, Christopher Mohr, Yihong Zhou, Matthew R. Lee, Andrew Tasker, Kristin L. Andrews, Yang Xu, Ye. The discovery and optimization of aminooxadiazoles as potent Pim kinase inhibitors. Bioorg. Med. Chem. Lett. 2015, 25, 847‑855. View Source
